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Introduction
Neryl isobutyrate [(2Z)-3,7-dimethylocta-2,6-dienyl] 2-methylpropanoate (FEMA No. 2775,

CAS No. 2345-24-6) is a key aroma chemical prized for its complex and desirable organoleptic

properties.[1][2] It possesses a delicate, sweet, and fruity aroma with nuances of raspberry,

strawberry, and rose, making it a versatile ingredient in both flavor and fragrance formulations.

[3] This document provides detailed application notes, quantitative data, and experimental

protocols for the effective utilization and study of neryl isobutyrate.

Organoleptic Profile
Neryl isobutyrate is characterized by a multifaceted flavor and fragrance profile. Its sensory

attributes are summarized below.

Table 1: Organoleptic Profile of Neryl Isobutyrate
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Attribute Descriptors

Odor Type Fruity, sweet, fresh, green, floral.[2][4]

Odor Description

A soft, sweet, and slightly fruity aroma

reminiscent of fresh fruits like peach or apple,

with notes of raspberry and strawberry.[2][5] It

also possesses a delicate rose-like fragrance

with a slightly fruity undertone.[3]

Flavor Profile

Sweet, fruity, with a slightly waxy taste.

Described as having a sweet, strawberry taste.

[3]

Substantivity
The odor can last for approximately 96 hours on

a smelling strip at 100% concentration.[2]

Applications and Quantitative Data
Neryl isobutyrate is utilized across a wide range of consumer products to impart its

characteristic fruity and floral notes. Its ability to soften and enrich aromatic compositions

makes it particularly suitable for luxury and delicate products.[5]

Table 2: Typical Usage Levels of Neryl Isobutyrate
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Application Category Product Examples
Typical Concentration
Range (%)

Fragrances
Fine Fragrances, Perfumes,

Colognes
0.1 - 10.0[6]

Cosmetics & Personal Care
Creams, Lotions, Shampoos,

Bath Products
0.05 - 2.0[5]

Food & Beverage (as a

flavoring agent)
Baked Goods up to 0.0025 (25 ppm)[6]

Non-alcoholic Beverages up to 0.00062 (6.2 ppm)[6]

Chewing Gum -

Hard Candy -

Frozen Dairy -

Gelatins & Puddings -

Note: As per FEMA, updated use levels and food categories are available from the FEMA office

upon request.[7]

Table 3: Physical and Chemical Properties of Neryl Isobutyrate
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Property Value

Molecular Formula C₁₄H₂₄O₂[1]

Molecular Weight 224.34 g/mol [1]

Appearance Colorless liquid

Boiling Point 229 °C

Flash Point >110 °C (>230 °F)[6]

Specific Gravity 0.887 - 0.897 @ 25°C

Refractive Index 1.452 - 1.462 @ 20°C

Solubility
Practically insoluble in water; soluble in alcohol

and oils.

Signaling Pathways
The perception of neryl isobutyrate's aroma is initiated by its interaction with olfactory

receptors in the nasal epithelium. This triggers a complex signaling cascade, leading to the

sensation of smell.
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Olfactory signal transduction pathway for neryl isobutyrate.

The taste perception of esters like neryl isobutyrate can contribute to the overall flavor profile,

often enhancing sweetness. The general mechanism for sweet taste transduction is depicted

below.
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General sweet taste signaling pathway.

Experimental Protocols
Synthesis of Neryl Isobutyrate via Fischer Esterification
This protocol describes the laboratory-scale synthesis of neryl isobutyrate from nerol and

isobutyric acid using an acid catalyst.

1. Combine Nerol,
Isobutyric Acid,

& Toluene

2. Add Acid Catalyst
(e.g., p-TsOH)

3. Reflux with
Dean-Stark Trap

4. Aqueous Workup
(NaHCO₃, Brine)

5. Dry Organic Layer
(Na₂SO₄)

6. Purify by
Vacuum Distillation

7. Characterize Product
(GC-MS, NMR)

Click to download full resolution via product page

Workflow for the synthesis of neryl isobutyrate.

Materials:

Nerol (1 equivalent)

Isobutyric acid (1.5 equivalents)

p-Toluenesulfonic acid (p-TsOH) (0.05 equivalents) or concentrated Sulfuric Acid (catalytic

amount)

Toluene (as solvent and for azeotropic removal of water)

Saturated sodium bicarbonate solution

Saturated sodium chloride solution (brine)

Anhydrous sodium sulfate

Round-bottom flask, Dean-Stark apparatus, condenser, heating mantle, separatory funnel,

distillation apparatus

Procedure:
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Reaction Setup: In a round-bottom flask equipped with a Dean-Stark trap and a reflux

condenser, combine nerol, isobutyric acid, and toluene.

Catalyst Addition: Add the acid catalyst (p-TsOH or H₂SO₄) to the reaction mixture.

Reflux: Heat the mixture to reflux. Water produced during the esterification will be removed

azeotropically with toluene and collected in the Dean-Stark trap. Continue reflux until no

more water is collected (typically 4-6 hours).

Cooling and Quenching: Allow the reaction mixture to cool to room temperature. Transfer the

mixture to a separatory funnel.

Aqueous Workup: Wash the organic layer sequentially with saturated sodium bicarbonate

solution (to neutralize the acid catalyst and unreacted isobutyric acid) and then with brine.

Drying: Dry the organic layer over anhydrous sodium sulfate.

Solvent Removal: Remove the toluene under reduced pressure using a rotary evaporator.

Purification: Purify the crude neryl isobutyrate by vacuum distillation to obtain the final

product.

Characterization: Confirm the identity and purity of the synthesized neryl isobutyrate using

Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance

(NMR) spectroscopy.

Sensory Evaluation: Quantitative Descriptive Analysis
(QDA)
This protocol outlines the use of a trained sensory panel to quantify the aroma attributes of

neryl isobutyrate.

1. Panelist Selection
& Training 2. Lexicon Development 3. Sample Preparation 4. Panel Evaluation 5. Data Analysis

Click to download full resolution via product page
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Workflow for Quantitative Descriptive Analysis.

1. Panelist Selection and Training:

Select 8-12 individuals based on their sensory acuity, ability to verbalize perceptions, and

availability.

Train the panel on the fundamental principles of sensory evaluation, including the recognition

and intensity scaling of basic tastes and aromas.

2. Lexicon Development:

Present the panel with a sample of neryl isobutyrate (diluted in an appropriate solvent, e.g.,

ethanol) and reference standards for various fruity and floral aromas.

Through a guided discussion, the panel comes to a consensus on a list of descriptive terms

(the lexicon) that accurately characterize the aroma of neryl isobutyrate (e.g., "fruity-

raspberry," "fruity-apple," "floral-rose," "sweet," "green").

3. Sample Preparation:

Prepare solutions of neryl isobutyrate at various concentrations in a neutral solvent (e.g.,

1%, 5%, and 10% in ethanol).

Present the samples in coded, identical containers to the panelists.

4. Panel Evaluation:

In individual sensory booths with controlled lighting and temperature, panelists evaluate the

aroma of each sample.

Panelists rate the intensity of each attribute from the lexicon on a continuous line scale (e.g.,

a 15-cm line anchored with "low" and "high").

5. Data Analysis:

Convert the line scale ratings to numerical data.
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Analyze the data using statistical methods such as Analysis of Variance (ANOVA) to

determine significant differences in attribute intensities between samples.

Visualize the results using spider web plots or bar charts.

Instrumental Analysis: Gas Chromatography-
Olfactometry (GC-O)
GC-O is used to identify the specific volatile compounds that contribute to the aroma of a

sample.

1. Sample Preparation
(e.g., SPME) 2. GC Separation 3. Effluent Splitting

Mass Spectrometry
Detector (MSD)To MSD

Olfactory Detection
Port (ODP)

To ODP

4. Simultaneous Detection

5. Data Correlation

Click to download full resolution via product page

Workflow for Gas Chromatography-Olfactometry.

1. Sample Preparation:

For a fragrance oil containing neryl isobutyrate, use Solid Phase Microextraction (SPME)

for sample preparation.

Place a small amount of the fragrance oil in a headspace vial.

Expose a SPME fiber (e.g., PDMS/DVB) to the headspace of the vial for a defined period

(e.g., 30 minutes at 60°C) to adsorb the volatile compounds.

2. GC Separation:

Inject the SPME fiber into the gas chromatograph.
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Use a suitable capillary column (e.g., DB-5 or DB-WAX) to separate the volatile compounds.

Program the oven temperature to ramp from a low starting temperature (e.g., 40°C) to a high

final temperature (e.g., 250°C) to elute all compounds of interest.

3. Effluent Splitting:

At the end of the GC column, split the effluent between a chemical detector (e.g., a Mass

Spectrometer) and an Olfactory Detection Port (ODP).

4. Simultaneous Detection:

As the separated compounds elute from the column, they are detected by the Mass

Spectrometer, which provides information about their chemical structure.

Simultaneously, a trained sensory analyst sniffs the effluent at the ODP and records the

perceived aroma, its intensity, and its retention time.

5. Data Correlation:

Correlate the retention times of the aromas detected at the ODP with the peaks from the

Mass Spectrometer to identify the specific compounds responsible for each scent.

This allows for the confirmation that the "fruity, sweet, rosy" aroma at a specific retention time

is indeed due to neryl isobutyrate.

Conclusion
Neryl isobutyrate is a valuable and versatile ingredient in the flavor and fragrance industry. A

thorough understanding of its organoleptic properties, appropriate usage levels, and the

application of robust analytical and sensory evaluation techniques are essential for its effective

use in product development and research. The protocols and data presented in this document

provide a comprehensive guide for researchers, scientists, and drug development

professionals working with this important aroma chemical.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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